4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
688055-85-8 |
|---|---|
Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.48 |
IUPAC Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C23H18N4O4S/c28-21(25-11-15-2-1-7-24-10-15)16-5-3-14(4-6-16)12-27-22(29)17-8-19-20(31-13-30-19)9-18(17)26-23(27)32/h1-10H,11-13H2,(H,25,28)(H,26,32) |
InChI Key |
LJZNKYTXFDMGRV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide (referred to as K284-5422) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of K284-5422 is with a molecular weight of 446.48 g/mol. The compound features a unique quinazolinone core linked to a pyridine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 446.48 g/mol |
| Molecular Formula | C23 H18 N4 O4 S |
| SMILES | C(c1cccnc1)NC(c1ccc(CN2C(c3cc4c(cc3NC2=S)OCO4)=O)cc1)=O |
| LogP | 2.6212 |
| Polar Surface Area | 78.365 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including K284-5422. The compound was tested against various human cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of K284-5422 against several tumor cell lines (including Huh7-D12, Caco-2, HCT-116, MCF-7), the compound exhibited notable inhibition of cell proliferation with IC50 values in the micromolar range. None of the tested compounds showed toxicity against normal cells, indicating a favorable safety profile.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Huh7-D12 | 5.0 | Significant inhibition |
| Caco-2 | 6.3 | Moderate inhibition |
| HCT-116 | 4.8 | High sensitivity |
| MCF-7 | 7.1 | Effective against breast cancer |
| MDA-MB-231 | 5.5 | Notable efficacy |
The mechanism by which K284-5422 exerts its anticancer effects is believed to involve the modulation of various signaling pathways related to apoptosis and cell cycle regulation. The compound's ability to inhibit specific kinases may play a crucial role in its biological activity.
Kinase Inhibition Profile
K284-5422 was evaluated for its inhibitory effects on several human kinases:
| Kinase | Inhibition (%) at 10 µM | Remarks |
|---|---|---|
| CDK9/CyclinT | 75% | Strong inhibition |
| GSK-3β | 60% | Moderate inhibition |
| JAK3 | 50% | Significant but variable |
Apoptosis Induction
Further investigations into the apoptotic effects of K284-5422 revealed that it significantly increases apoptotic cell populations in treated tumor cells. This effect is associated with alterations in the expression levels of key apoptotic markers such as p53, Bax, and Bcl-2.
Q & A
Q. What are the critical synthetic steps for this compound?
The synthesis involves a multi-step process:
- Quinazoline core formation : Cyclization of precursor amines and carbonyl derivatives under reflux conditions.
- Functionalization : Introduction of the sulfanylidene group via thiolation reagents (e.g., Lawesson’s reagent) and alkylation of the benzamide moiety.
- Coupling reactions : Amide bond formation between the quinazoline intermediate and pyridinylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Key purification methods include column chromatography (silica gel, eluent: DCM/MeOH gradients) and recrystallization .
Q. Which spectroscopic techniques are used for structural confirmation?
- NMR : and NMR to verify substituent positions and stereochemistry.
- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm) and thioamide (C=S, ~1200 cm) groups.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Q. What solubility and stability data are essential for experimental design?
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform). Limited aqueous solubility necessitates DMSO stock solutions for biological assays .
- Stability : Monitor degradation under varying pH (e.g., pH 2–9) and light exposure using HPLC. Store at –20°C under inert gas to prevent oxidation .
Q. Which functional groups are pharmacologically significant?
- Quinazoline core : Imparts kinase inhibitory potential via ATP-binding pocket interactions.
- Sulfanylidene group : Enhances redox activity and metal chelation.
- Pyridinylmethyl-benzamide : Improves blood-brain barrier penetration and target selectivity .
Q. How is purity assessed post-synthesis?
- HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity required for biological testing.
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.
- Catalysis : Pd-mediated cross-coupling for aryl-alkyl bond formation (e.g., Suzuki-Miyaura).
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs for cyclization steps) .
Q. What strategies resolve discrepancies in spectral data?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the quinazoline region.
- X-ray crystallography : Resolve ambiguous stereochemistry; limited by crystal growth challenges.
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .
Q. How is the mechanism of action elucidated?
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™.
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins.
- Cellular assays : Apoptosis (Annexin V) and cell cycle (propidium iodide) profiling .
Q. How to design structure-activity relationship (SAR) studies?
Q. How to address compound instability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
